(R)-1-(4-chlorophenyl)-1-propanol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to (R)-1-(4-chlorophenyl)-1-propanol involves various chemical reactions, including condensation, chlorination, and esterification. One such related compound, (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, was synthesized through these reactions, with its structure confirmed via IR, 1H NMR, and X-ray diffraction analyses (Yan Shuang-hu, 2014).
Molecular Structure Analysis
The molecular structure and spectroscopic data of related chlorophenyl compounds have been extensively studied. For example, the molecular structure, FT-IR, and X-ray diffraction studies of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one provided insights into the vibrational wavenumbers, geometrical parameters, and intermolecular interactions, offering a comprehensive understanding of the molecular framework of such compounds (A. Najiya et al., 2014).
Chemical Reactions and Properties
Chemical reactivity and interactions play a significant role in understanding the behavior of (R)-1-(4-chlorophenyl)-1-propanol and similar molecules. Studies on related compounds have shown a variety of reactions, including hydrogen bonding and hyper-conjugative interactions, which significantly affect their stability and reactivity. The synthesis and characterization of these compounds involve detailed NBO analysis, HOMO-LUMO studies, and molecular electrostatic potential analysis, which help in predicting the chemical behavior (Vishnu A. Adole et al., 2020).
Physical Properties Analysis
The physical properties, such as crystal structure and vibrational spectra, provide vital information about the stability and material characteristics of (R)-1-(4-chlorophenyl)-1-propanol-related compounds. Crystallography studies have revealed the geometric configuration, intermolecular hydrogen bonding, and conformational stability, which are crucial for understanding the physical nature of these compounds (Chao Wu et al., 2015).
Chemical Properties Analysis
Investigating the chemical properties, including reactivity towards different reagents and conditions, is essential for a comprehensive understanding of (R)-1-(4-chlorophenyl)-1-propanol. Research into related molecules has explored their reactivity, synthesis conditions, and the influence of molecular structure on their chemical behavior. Detailed studies have provided insights into their synthesis pathways, reactivity patterns, and the effect of substituents on their overall chemical properties (James E. Johnson et al., 2006).
Scientific Research Applications
Polychlorinated biphenyls' solubility in water/alcohol mixtures is enhanced by the presence of alcohols like methanol, ethanol, and 1-propanol, which is significant in environmental science and technology (Li & Andren, 1994).
Certain isomers, like the R isomer of 5-(1-(4-isopropoxy)phenyl)ethyl-3-(2-chlorophenyl)-1,3,4-oxadiazol-2(3H)-one, exhibit high ovicidal activity against pests such as Tetranychus urticae, indicating applications in agriculture and pest control (Bosetti et al., 1994).
The synthesis of certain derivatives is crucial in developing potent antihypertensive agents, such as (2S)-2-[(2R)-2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]amino]-1-butanol (Regla et al., 2008).
Intermediates like 1-chloro-3-(1-naphthyloxy)-2-propanol, derived from similar compounds, are used in synthesizing beta-adrenergic blocking agents and antihypertensive drugs like propranolol and nadoxolol (Kapoor et al., 2003).
(R)-1-(4-chlorophenyl)-1-propanol and its derivatives are used as building blocks for beta-blockers like atenolol, indicating their importance in pharmaceutical development (Lund et al., 2016).
Derivatives like 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride show potential antidepressant effects with fewer side effects compared to conventional treatments (Clark et al., 1979).
properties
IUPAC Name |
(1R)-1-(4-chlorophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAWBKBMGZKBNN-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435234 | |
Record name | (R)-1-(4-chlorophenyl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-chlorophenyl)-1-propanol | |
CAS RN |
110611-21-7 | |
Record name | (R)-1-(4-chlorophenyl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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